5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

説明

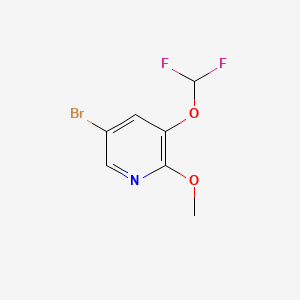

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is a halogenated pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 2, and a difluoromethoxy group at position 3.

特性

IUPAC Name |

5-bromo-3-(difluoromethoxy)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO2/c1-12-6-5(13-7(9)10)2-4(8)3-11-6/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOPDRCQDFHIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine typically involves the bromination of 3-(difluoromethoxy)-2-methoxypyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Types of Reactions

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoromethoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Reduction Reactions: Products include reduced pyridine derivatives with modified functional groups.

科学的研究の応用

Medicinal Chemistry

1. Drug Discovery

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is being investigated as a lead compound in drug discovery, particularly for antimicrobial and anticancer applications. Its unique structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor interactions.

Case Study: Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations (IC50 values ranging from 0.3 to 10 nM) . Further research is needed to elucidate the specific mechanisms of action and optimize its pharmacological profile.

2. Targeting Signaling Pathways

Research indicates that this compound may influence critical signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to interact with phosphatidylinositol 3-kinase (PI3K) pathways, which are pivotal in cancer progression .

Agrochemical Applications

The compound's unique properties also make it suitable for use in agrochemicals. Its ability to act as an effective herbicide or pesticide is under investigation due to its potential to disrupt metabolic processes in target organisms.

Case Study: Herbicidal Activity

In laboratory settings, formulations containing this compound have shown promising results in inhibiting the growth of specific weed species without adversely affecting crop plants. This selective activity suggests its potential utility in sustainable agricultural practices.

Materials Science

This compound serves as an important intermediate in the synthesis of advanced materials. Its chemical reactivity allows for the development of novel polymers and composites with enhanced properties.

Applications in Polymer Chemistry

The compound can be utilized as a building block for synthesizing functionalized polymers that exhibit improved thermal stability and mechanical strength. Such materials are valuable in the production of coatings, adhesives, and other industrial applications.

作用機序

The mechanism of action of 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

類似化合物との比較

Structural Analogs

The following table compares 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine with structurally related pyridine derivatives:

*Estimated based on analogous compounds.

Key Observations :

- Substituent Effects : The difluoromethoxy group (-OCHF₂) introduces greater electronegativity and metabolic stability compared to methoxy (-OCH₃) or methyl (-CH₃) groups .

- Steric Hindrance : Compounds with substituents at positions 2 and 3 (e.g., this compound) may experience steric challenges during reactions, similar to 2-methoxypyridine derivatives .

- Positional Isomerism : The placement of bromine and methoxy groups significantly alters reactivity. For example, 3-Bromo-5-methoxypyridine (Br at position 3) exhibits different synthetic pathways compared to the target compound (Br at position 5) .

Physical and Chemical Properties

- Polarity and Solubility : The difluoromethoxy group increases polarity compared to methyl or methoxy analogs, improving aqueous solubility but reducing lipid membrane permeability .

- Thermal Stability : Fluorinated groups generally enhance thermal stability, making the target compound suitable for high-temperature reactions .

生物活性

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is an organic compound with the molecular formula C7H6BrF2NO2 and a molecular weight of 238.03 g/mol. It features a unique substitution pattern on the pyridine ring, which includes a bromine atom at the 5-position, a difluoromethoxy group at the 3-position, and a methoxy group at the 2-position. This distinct structure contributes to its diverse biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and coupling reactions. The compound can serve as a precursor for various pyridin-2-amines, which are valuable in pharmaceutical applications. Analytical techniques like spectroscopy and chromatography are employed to confirm the successful synthesis and purity of the compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving kinase inhibition, similar to other pyridine derivatives .

- Antimicrobial Activity : The compound has shown potential effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its relevance in combating antibiotic-resistant bacteria .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is likely mediated through selective binding to biological targets, affecting various biochemical pathways. Similar compounds have been reported to interact with specific receptors or enzymes, leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Comparison with Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their key differences:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 5-Bromo-2-methoxy-3-methylpyridine | 760207-87-2 | Contains a methyl group instead of difluoromethoxy. |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | 76041-79-7 | Features a trifluoromethyl group instead of difluoromethoxy. |

| 5-Bromo-2-(difluoromethoxy)pyridine | 899452-26-7 | Lacks the methoxy group at the 2-position. |

| 5-Bromo-3-fluoro-2-methoxypyridine | 124432-70-8 | Contains a fluoro group instead of difluoromethoxy. |

Case Studies and Research Findings

- Tumor Growth Inhibition : In vivo studies demonstrated that compounds similar to this compound could reduce tumor growth significantly when administered at specific dosages (e.g., 10 mg/kg) in rodent models .

- Antibacterial Efficacy : A study evaluated the antibacterial properties of related compounds against MRSA strains, highlighting their potential as therapeutic agents against resistant infections .

- Kinase Inhibition : Research into kinase inhibitors has revealed that structural modifications on pyridine derivatives can lead to significant changes in potency and selectivity against various kinases involved in cancer pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-bromo-3-(difluoromethoxy)-2-methoxypyridine?

- Methodology :

- Bromination : Bromination of precursor pyridines (e.g., 3-(difluoromethoxy)-2-methoxypyridine) using N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) can introduce bromine at the 5-position. Regioselectivity is influenced by directing groups (e.g., methoxy at C2) .

- Difluoromethoxy Introduction : The difluoromethoxy group may be introduced via nucleophilic substitution (e.g., using ClCF₂O− reagents) or via cross-coupling with pre-functionalized intermediates .

Q. How can spectroscopic techniques characterize this compound?

- NMR :

- ¹H NMR : Expect signals for methoxy (δ ~3.8–4.0 ppm), difluoromethoxy (δ ~6.0–6.5 ppm, split due to CF₂), and aromatic protons (δ ~7.5–8.5 ppm). Coupling patterns indicate substitution positions .

- ¹³C NMR : The brominated carbon (C5) appears deshielded (~110–120 ppm), while CF₂O and OCH₃ carbons resonate at ~110–115 ppm and ~55 ppm, respectively .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage : Store in airtight, light-resistant containers at room temperature (20–25°C). Avoid moisture and oxidizing agents. Stability studies suggest no decomposition over 12 months under inert atmospheres (N₂/Ar) .

- Handling : Use gloves and eye protection. The compound may cause skin/eye irritation (similar to analogs in ).

Advanced Research Questions

Q. How does the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing CF₂O group at C3 enhances electrophilicity at C5, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the methoxy group (C2) may require bulky ligands (e.g., SPhos) for efficient catalysis .

- Case Study : In Pd-catalyzed couplings, yields >80% are achieved with Pd(PPh₃)₄, K₂CO₃, and toluene/water (110°C, 12 h). Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. What strategies mitigate regioselectivity challenges during functionalization?

- Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the pyridine ring ortho to the methoxy group (C2), enabling selective introduction of substituents at C6 .

- Protection/Deprotection : Temporarily protect the difluoromethoxy group (e.g., as a silyl ether) to prevent undesired side reactions during bromination or nitration .

Q. How does the compound behave under acidic or basic conditions?

- Stability Testing :

- Acidic Conditions (pH <3) : Hydrolysis of the difluoromethoxy group occurs, generating HF and a phenolic intermediate. Avoid prolonged exposure to HCl or H₂SO₄ .

- Basic Conditions (pH >10) : The methoxy group is stable, but the pyridine ring may undergo nucleophilic attack (e.g., hydroxide at C5 if Br is displaced). Monitor via ¹⁹F NMR for CF₂O integrity .

Q. What are its applications in constructing polyfunctional heterocycles?

- Case Study : Use as a building block in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。